molecular formula C14H12BrN3O3 B5694069 N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5694069
M. Wt: 350.17 g/mol
InChI Key: NUHXVQHHYDHQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes in the body.

Mechanism of Action

N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 activates sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By activating sGC, N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 increases the production of cGMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects
N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cGMP, leading to vasodilation and decreased blood pressure. Additionally, N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential treatment for cancer and inflammatory bowel disease. N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool for studying the physiological effects of cGMP. Additionally, N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, one limitation of N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272. One potential direction is the development of N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 derivatives with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 and its potential therapeutic applications in various diseases. Finally, the development of new experimental models and techniques for studying the physiological effects of cGMP could lead to new insights into the role of this important secondary messenger in health and disease.

Synthesis Methods

The synthesis of N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 involves the reaction of 4-bromophenol with 2-bromoacetyl bromide to form 2-(4-bromophenoxy)acetyl bromide. This intermediate is then reacted with 3-pyridinecarboximidamide to form N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272. The synthesis method has been optimized to produce high yields of pure N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272.

Scientific Research Applications

N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide 41-2272 has been studied for its anti-inflammatory and anti-proliferative effects, making it a potential treatment for other diseases such as cancer and inflammatory bowel disease.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c15-11-3-5-12(6-4-11)20-9-13(19)21-18-14(16)10-2-1-7-17-8-10/h1-8H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXVQHHYDHQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide

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